Piperidine vs. Morpholine vs. N-Methylpiperazine: Head-to-Head EBOV Entry Inhibition in a Matched Molecular Context
In a systematic SAR study of 4-(aminomethyl)benzamide-based Ebola virus entry inhibitors, the piperidine-bearing ester CBS1118 (compound 5) was directly compared with its morpholine (compound 6) and N-methylpiperazine (compound 7) analogs in an EBOV GP pseudotyped VSV assay in A549 cells. The piperidine analog achieved 74% inhibition of viral entry at 12.5 μM, while the morpholine and N-methylpiperazine variants reached only 57% and 29% inhibition, respectively [1]. The piperidine analog's EC50 was determined as 9.86 μM, substantially outperforming both heterocyclic alternatives [1].
| Evidence Dimension | EBOV GP-pseudotyped VSV entry inhibition (% inhibition at 12.5 μM) and EC50 |
|---|---|
| Target Compound Data | 74% inhibition at 12.5 μM; EC50 = 9.86 μM (piperidine analog, compound 5 / CBS1118) |
| Comparator Or Baseline | Morpholine analog (compound 6): 57% inhibition at 12.5 μM; N-Methylpiperazine analog (compound 7): 29% inhibition at 12.5 μM |
| Quantified Difference | Piperidine outperforms morpholine by 17 percentage points (absolute) and N-methylpiperazine by 45 percentage points in % inhibition at matched concentration |
| Conditions | A549 cells; HIV/EBOV-GP pseudotyped VSV; treatment at 12.5 μM; toremifene used as positive control |
Why This Matters
For procurement decisions in antiviral lead optimization programs, this head-to-head data establishes that the piperidine variant delivers superior target engagement at equimolar concentration, whereas morpholine and piperazine replacements yield progressively weaker starting points for hit-to-lead expansion.
- [1] Gaisina, I. N.; Peet, N. P.; Wong, L.; Schafer, A. M.; Cheng, H.; Anantpadma, M.; Davey, R. A.; Thatcher, G. R. J.; Rong, L. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. J. Med. Chem. 2020, 63 (13), 7211–7225. See SAR discussion of compounds 5, 6, and 7. View Source
